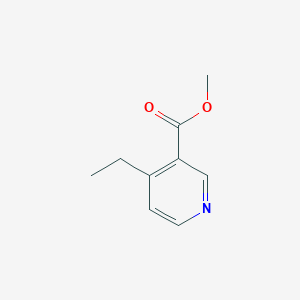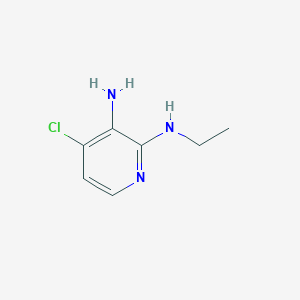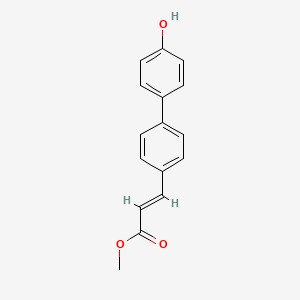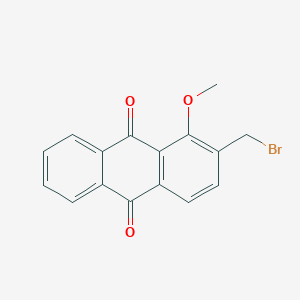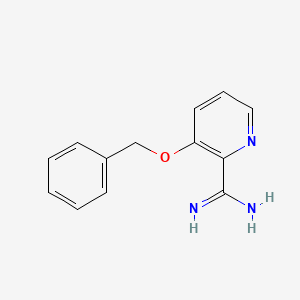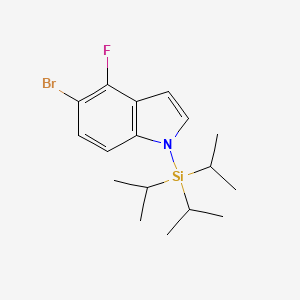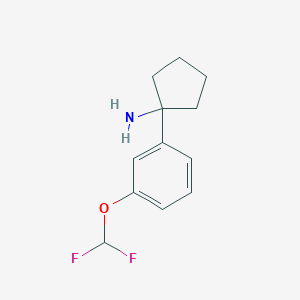![molecular formula C7H7N3OS B13135746 5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
5-Methoxythiazolo[4,5-b]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxythiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. The unique structure of this compound, which includes a fused thiazole and pyridine ring, contributes to its biological relevance and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxythiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid. This method efficiently produces the target compound . Another synthetic protocol involves the annulation of a thiazole ring to a pyridine derivative, which is a common approach for constructing the thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scale-up, ensuring high yield and purity, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxythiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups attached to the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
5-Methoxythiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antioxidant activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Methoxythiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. It is known to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and influence various physiological processes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine: Shares the same core structure but lacks the methoxy group.
Thiazolo[4,5-b]quinoline: Contains a quinoline ring instead of a pyridine ring.
Thiazolo[4,5-b]benzimidazole: Features a benzimidazole ring fused to the thiazole ring.
Uniqueness
5-Methoxythiazolo[4,5-b]pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This modification can enhance its pharmacological profile, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C7H7N3OS |
|---|---|
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
5-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(8)12-4/h2-3H,1H3,(H2,8,9,10) |
Clave InChI |
DGOSOTMJAGTZJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


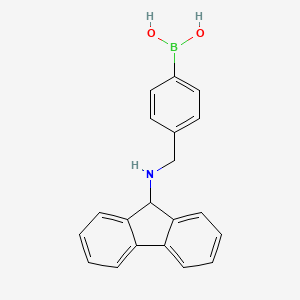
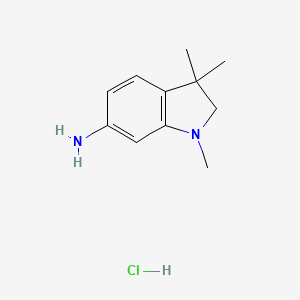
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
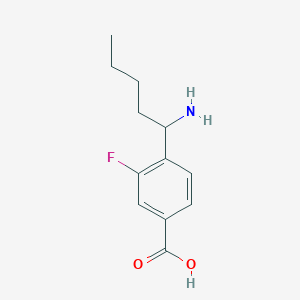
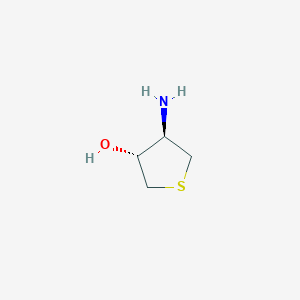
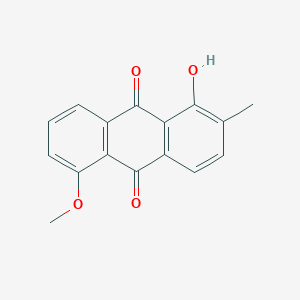
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
